molecular formula C12H19NO6 B3055522 Einecs 265-616-6 CAS No. 65202-60-0

Einecs 265-616-6

Cat. No. B3055522
CAS RN: 65202-60-0
M. Wt: 273.28 g/mol
InChI Key: HLTQGHRCVIAJRX-UHFFFAOYSA-N
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Description

Einecs 265-616-6 is a chemical substance with the molecular formula C12H19NO6. It is also known as Distillates (petroleum), hydrotreated light naphthenic . This is a complex combination of hydrocarbons obtained by treating a petroleum fraction with hydrogen in the presence of a catalyst .


Molecular Structure Analysis

The molecular structure of Einecs 265-616-6 is not explicitly defined due to its complex nature . It’s a UVCB substance, which stands for substances of Unknown or Variable composition, Complex reaction products, or Biological materials .

Scientific Research Applications

Utilization in (Q)SAR Models for Toxicity Prediction

The European legislation REACH encourages the use of alternative methods like (quantitative) structure-activity relationship models [(Q)SARs] for filling toxicity data gaps for chemicals listed in the European Inventory of Existing Chemical Substances (EINECS). A study aimed to estimate the number of EINECS compounds that can be covered by (Q)SAR models for acute toxicity. It found that 54% of the EINECS chemicals could potentially be classified into classes covered by (Q)SAR models, with the largest proportion being non-polar and polar narcotics. This demonstrates a significant potential for applying (Q)SAR approaches for the safety assessment of a large portion of EINECS compounds, including Einecs 265-616-6 (Zvinavashe, Murk, & Rietjens, 2009).

Applications in Enhancing Scientific and Technological Developments

The integration of Einecs 265-616-6 and similar compounds into scientific research contributes to the development of new materials and technologies, influencing industries such as electronics. The progression from vacuum tubes to modern chips exemplifies the impact of chemical research on technological advancement, underscoring the critical role of compounds like Einecs 265-616-6 in fostering innovation (Cushing, Kolesnichenko, & O'connor, 2004).

Implications for Endocrine-Disrupting Chemical Research

The study of endocrine-disrupting chemicals (EDCs), which includes compounds listed in EINECS like Einecs 265-616-6, has become a significant area of research due to their potential impact on health and disease. Understanding the mechanisms by which EDCs alter gene-environment interactions provides insights into their effects on individuals and their descendants, highlighting the importance of these compounds in endocrine research (Gore et al., 2015).

properties

IUPAC Name

6-ethyl-9-methoxycarbonyl-1,4-dioxa-9-azaspiro[4.5]decane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-3-11(9(14)15)4-5-13(10(16)17-2)8-12(11)18-6-7-19-12/h3-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTQGHRCVIAJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC12OCCO2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40983808
Record name 10-Ethyl-7-(methoxycarbonyl)-1,4-dioxa-7-azaspiro[4.5]decane-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Einecs 265-616-6

CAS RN

65202-60-0
Record name 10-Ethyl 7-methyl 1,4-dioxa-7-azaspiro(4.5)decane-7,10-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065202600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Ethyl-7-(methoxycarbonyl)-1,4-dioxa-7-azaspiro[4.5]decane-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40983808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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